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molecular formula C7H5NOS B3355268 Thieno[2,3-b]pyridin-6(7H)-one CAS No. 62226-16-8

Thieno[2,3-b]pyridin-6(7H)-one

Cat. No. B3355268
M. Wt: 151.19 g/mol
InChI Key: MQJNETSYXIIIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602144

Procedure details

A mixture of 4.25 g of 2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one and 3.5 g of pyridine hydrochloride is stirred at 160° for 3 hours. 2-Chloro-3-methyl-4-hydroxy-5-3-p-hydroxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one is obtained after the customary working-up.
Name
2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:28][C:5]2[NH:6][C:7](=[O:27])[C:8](C3C=CC=C(C(=O)C4C=CC(OC)=CC=4)C=3)=[C:9](O)[C:4]=2[C:3]=1C.Cl.N1C=CC=CC=1>>[S:28]1[C:5]2[NH:6][C:7](=[O:27])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one
Quantity
4.25 g
Type
reactant
Smiles
ClC1=C(C2=C(NC(C(=C2O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)OC)=O)=O)S1)C
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 160° for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C=CC2=C1NC(C=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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